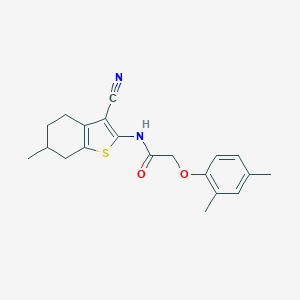![molecular formula C16H20N2O2S3 B255247 N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)
N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a thiazolidinone derivative that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied extensively in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemical and Physiological Effects
Studies have reported that N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide can modulate various biochemical and physiological processes. It has been shown to inhibit the growth of several bacterial and fungal strains, reduce inflammation, and induce apoptosis in cancer cells. It has also been reported to improve glucose metabolism and exert neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide in lab experiments include its broad-spectrum antimicrobial activity, anti-inflammatory properties, and potential as an anticancer and antidiabetic agent. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
Several potential future directions for research on N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide have been suggested. These include exploring its potential as a drug candidate for various diseases, investigating its mechanism of action in more detail, and developing new synthetic methods to improve its yield and purity. Additionally, further studies are needed to evaluate its safety and toxicity profile.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with tert-butyl bromoacetate and potassium carbonate to obtain the final product.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide has been studied for its potential pharmacological properties. Several studies have reported its antimicrobial, anti-inflammatory, and anticancer activities. It has also been shown to have potential as an antidiabetic and neuroprotective agent.
Propiedades
Nombre del producto |
N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide |
|---|---|
Fórmula molecular |
C16H20N2O2S3 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N-tert-butyl-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C16H20N2O2S3/c1-16(2,3)17-13(19)7-4-8-18-14(20)12(23-15(18)21)10-11-6-5-9-22-11/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19)/b12-10+ |
Clave InChI |
SPOZXHOISZMHNT-ZRDIBKRKSA-N |
SMILES isomérico |
CC(C)(C)NC(=O)CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
SMILES |
CC(C)(C)NC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
SMILES canónico |
CC(C)(C)NC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)

![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)

![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)